Methyl thiolane-3-carboxylate
Description
Methyl thiolane-3-carboxylate is a sulfur-containing heterocyclic compound featuring a five-membered saturated thiolane ring with an ester group at position 3. Its molecular formula is C₇H₁₀O₂S (calculated molecular weight: 158.21 g/mol) . Thiolanes, unlike aromatic thiophenes, are non-aromatic and exhibit distinct chemical reactivity due to their saturated structure. This compound is primarily utilized in organic synthesis and pharmaceutical research, though specific applications require further exploration .
Properties
CAS No. |
61541-28-4 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
methyl thiolane-3-carboxylate |
InChI |
InChI=1S/C6H10O2S/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3 |
InChI Key |
VMLCSPONPURVDK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCSC1 |
Canonical SMILES |
COC(=O)C1CCSC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences and similarities between methyl thiolane-3-carboxylate and related sulfur-containing esters:
Key Observations:
- Ring Saturation : Thiolane derivatives (e.g., this compound) are saturated, making them less reactive toward electrophilic substitution compared to aromatic thiophene analogs .
- Functional Groups: Substituents like ethyl, acetyl, or amino groups significantly alter solubility and reactivity. For example, the amino group in methyl 3-aminocyclopentanecarboxylate enhances its utility in bioactive molecule synthesis.
- Molecular Weight : Thiophene-based esters (e.g., C₁₁H₁₄O₃S₂) have higher molecular weights due to additional substituents, impacting their physical properties.
Physicochemical Properties
- Melting Points : Thiophene esters (e.g., methyl 5-ethylthiophene-3-carboxylate) typically exhibit lower melting points than saturated analogs due to reduced crystal lattice stability.
- Solubility: Thiolane esters are more polar than thiophenes, suggesting better solubility in polar solvents like ethanol or acetone.
- Stability : Saturated thiolanes are less prone to oxidation compared to thiophenes, which may degrade under UV light.
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